1-Bromo-3-(1,1-dimethoxypropan-2-yl)benzene
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Overview
Description
1-Bromo-3-(1,1-dimethoxypropan-2-yl)benzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom and a 1,1-dimethoxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(1,1-dimethoxypropan-2-yl)benzene can be synthesized through several methods. One common route involves the bromination of 3-(1,1-dimethoxypropan-2-yl)benzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for consistent product quality and higher yields. The bromination process is optimized to minimize by-products and waste, making it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(1,1-dimethoxypropan-2-yl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The 1,1-dimethoxypropan-2-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous ethanol at reflux temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: 3-(1,1-dimethoxypropan-2-yl)phenol, 3-(1,1-dimethoxypropan-2-yl)benzonitrile.
Oxidation: 3-(1,1-dimethoxypropan-2-yl)benzaldehyde, 3-(1,1-dimethoxypropan-2-yl)benzoic acid.
Reduction: 3-(1,1-dimethoxypropan-2-yl)benzene.
Scientific Research Applications
1-Bromo-3-(1,1-dimethoxypropan-2-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving aromatic compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1,1-dimethoxypropan-2-yl)benzene depends on the specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the 1,1-dimethoxypropan-2-yl group undergoes electron transfer processes, leading to the formation of aldehydes or carboxylic acids. The molecular targets and pathways involved vary depending on the specific reaction and conditions.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(1,1-dimethoxypropan-2-yl)benzene
- 1-Bromo-4-(1,1-dimethoxypropan-2-yl)benzene
- 1-Chloro-3-(1,1-dimethoxypropan-2-yl)benzene
Uniqueness
1-Bromo-3-(1,1-dimethoxypropan-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring. This substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity profiles and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Properties
CAS No. |
81712-05-2 |
---|---|
Molecular Formula |
C11H15BrO2 |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-bromo-3-(1,1-dimethoxypropan-2-yl)benzene |
InChI |
InChI=1S/C11H15BrO2/c1-8(11(13-2)14-3)9-5-4-6-10(12)7-9/h4-8,11H,1-3H3 |
InChI Key |
FNJCUTITSDUFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)C(OC)OC |
Origin of Product |
United States |
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